

# An In-depth Technical Guide to the Photostability of Carboxyrhodamine 110 Dyes

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Compound Name: 5-Carboxyrhodamine 110 NHS

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This guide provides a comprehensive overview of the photostability of Carboxyrhodamine 110 (CR110) dyes, a class of fluorescent labels prized for their brightness and resilience in demanding applications. We delve into the core photophysical properties of CR110 and its derivatives, offering a comparative analysis with other common green fluorescent dyes. Detailed experimental protocols are provided to enable researchers to quantify photostability in their own laboratories.

## Introduction to Carboxyrhodamine 110 Dyes

Carboxyrhodamine 110, often referred to as Rhodamine Green, is a xanthene dye that has emerged as a superior alternative to traditional green fluorescent probes like fluorescein. Its key advantages include high photostability, a strong extinction coefficient, and a high fluorescence quantum yield.<sup>[1]</sup> Furthermore, the fluorescence of CR110 is largely insensitive to pH fluctuations in the physiological range (pH 4-9), a critical feature for reliable quantification in biological experiments.<sup>[2][3]</sup> These properties make CR110 and its derivatives highly suitable for a range of applications, including fluorescence microscopy, single-molecule detection, and high-resolution imaging techniques.<sup>[4]</sup>

## Photophysical Properties and Photostability

The exceptional performance of CR110 dyes stems from their inherent molecular structure. The rigid xanthene core minimizes non-radiative decay pathways, leading to a high fluorescence quantum yield. The photostability of a fluorophore is a measure of its ability to resist photochemical degradation upon exposure to light. This is a critical parameter in fluorescence-based experiments, as photobleaching—the irreversible loss of fluorescence—can limit the duration of observation and compromise quantitative measurements.

While a specific photobleaching quantum yield for Carboxyrhodamine 110 is not readily available in the reviewed literature, it is consistently reported to be significantly more photostable than fluorescein and other green dyes like Oregon Green 488.<sup>[2][4]</sup> The photobleaching probability for rhodamine derivatives is generally in the range of  $10^{-6}$  to  $10^{-7}$  under typical imaging conditions.<sup>[5]</sup>

## Quantitative Data Summary

The following tables summarize the key photophysical properties of Carboxyrhodamine 110 and its common derivatives, along with a comparison to other widely used green fluorescent dyes.

Dye	Excitation Max (nm)	Emission Max (nm)	<b>**Molar Extinction Coefficient (<math>\epsilon</math>, <math>M^{-1}cm^{-1}</math>) **</b>	Fluorescence Quantum Yield ( $\Phi_f$ )	Solubility	Reference
Carboxyrhodamine 110 (CR110)	499	525	~74,000 (in MeOH)	0.92 (Rhodamine 110)	H <sub>2</sub> O (pH > 6), DMF, DMSO	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
5(6)- CR110 NHS Ester	502	527	76,000	Not specified	DMF, DMSO	<a href="#">[7]</a> <a href="#">[8]</a>
5(6)- CR110 Azide	501	523	74,000	Not specified	DMF, DMSO	<a href="#">[3]</a>
5/6- CR110- PEG4- Alkyne	501	525	74,000 (in MeOH)	Not specified	DMF, DMSO, MeOH	<a href="#">[8]</a>

Note: The fluorescence quantum yield of the parent molecule, Rhodamine 110, is provided as a reference for Carboxyrhodamine 110.

Dye	Relative Photostability	Key Advantages	Key Disadvantages	Reference
Carboxyrhodamine 110 (Rhodamine Green)	High (more stable than Fluorescein and Oregon Green 488)	High photostability, pH insensitivity (4-9), high quantum yield	Limited data on photobleaching quantum yield	[2][4]
Fluorescein (FITC)	Low	Bright initial fluorescence	Rapid photobleaching, pH sensitivity	[2]
Oregon Green 488	Moderate	More photostable than fluorescein	Less photostable than CR110	[4]
Alexa Fluor 488	High	High photostability and brightness	Potential for degradation under alkaline conditions	[4][8]
BODIPY FL	High	High photostability, narrow emission spectra	Lower quantum yield than CR110	

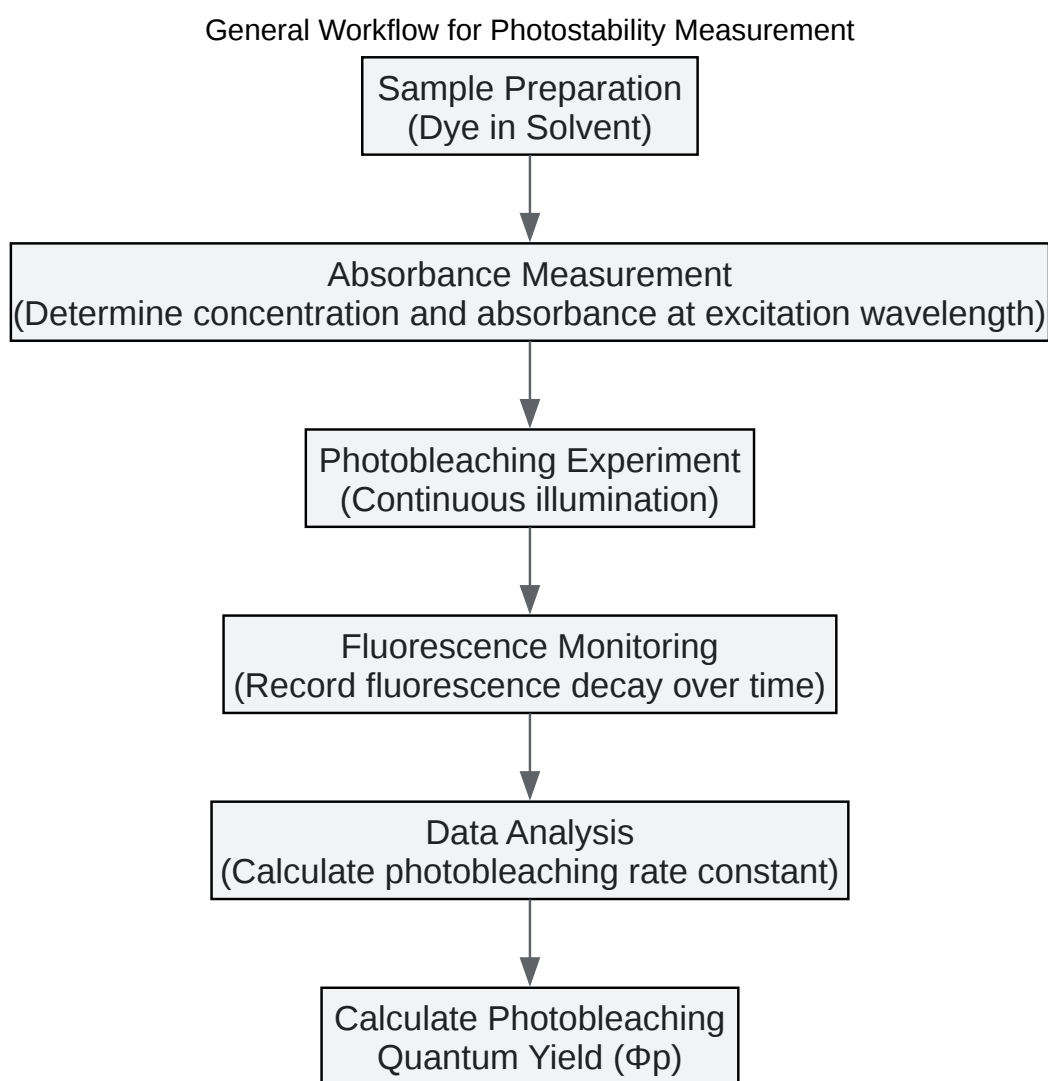
## Experimental Protocols for Measuring Photostability

Determining the photostability of a fluorescent dye is crucial for designing robust and quantitative fluorescence-based assays. The photobleaching quantum yield ( $\Phi_p$ ) is a key parameter that quantifies this stability. It is defined as the number of molecules that are photobleached per photon absorbed. A lower  $\Phi_p$  indicates higher photostability.

Two common methods for determining the photobleaching quantum yield are presented below: a spectrofluorometer-based method and a more advanced technique using Fluorescence Correlation Spectroscopy (FCS).

## General Workflow for Photostability Measurement

The following diagram illustrates the general workflow for assessing the photostability of a fluorescent dye.



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Caption: A generalized workflow for determining the photostability of a fluorescent dye.

## Protocol 1: Photobleaching Quantum Yield Determination using a Spectrofluorometer

This method involves irradiating a solution of the fluorescent dye with a constant light source and monitoring the decrease in fluorescence intensity over time.

### Materials:

- Spectrofluorometer with a temperature-controlled sample holder and a stable light source (e.g., Xenon arc lamp).
- Quartz cuvette (1 cm path length).
- Carboxyrhodamine 110 dye.
- Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol).
- UV-Vis spectrophotometer.
- Stir bar and magnetic stirrer.

### Methodology:

- Solution Preparation:
  - Prepare a stock solution of Carboxyrhodamine 110 in the chosen solvent.
  - Dilute the stock solution to a working concentration that gives an absorbance of approximately 0.05 at the excitation maximum (around 500 nm) in a 1 cm path length cuvette. This low concentration helps to minimize inner filter effects.
- Absorbance Measurement:
  - Measure the absorbance spectrum of the working solution using a UV-Vis spectrophotometer to determine the exact absorbance at the excitation wavelength that will be used for the photobleaching experiment.
- Spectrofluorometer Setup:

- Set the excitation and emission wavelengths on the spectrofluorometer to the maximums for CR110 (e.g., Ex: 502 nm, Em: 524 nm).
- Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
- Place the cuvette containing the dye solution and a small stir bar in the temperature-controlled sample holder of the spectrofluorometer.
- Start stirring at a constant, gentle speed to ensure homogeneity during the experiment.
- Photobleaching Experiment:
  - Open the excitation shutter to continuously illuminate the sample.
  - Record the fluorescence intensity at the emission maximum over time. The data acquisition interval should be set to capture the decay curve accurately (e.g., every 30 seconds for a total of 30-60 minutes, or until the fluorescence has decreased significantly).
- Data Analysis:
  - Plot the natural logarithm of the fluorescence intensity ( $\ln(F)$ ) versus time ( $t$ ).
  - The initial phase of the decay should be approximately linear. Perform a linear regression on this initial portion of the curve. The absolute value of the slope of this line is the first-order photobleaching rate constant ( $k_p$ ).
  - The photobleaching quantum yield ( $\Phi_p$ ) can then be calculated using the following equation:

$$\Phi_p = k_p / (2.303 * I_0 * \epsilon * l)$$

Where:

- $k_p$  is the first-order photobleaching rate constant ( $s^{-1}$ ).
- $I_0$  is the incident photon flux (moles of photons per  $cm^2$  per second). This needs to be determined for the specific instrument and settings used, often through chemical actinometry.

- $\epsilon$  is the molar extinction coefficient of the dye at the excitation wavelength ( $\text{M}^{-1}\text{cm}^{-1}$ ).
- $l$  is the path length of the cuvette (cm).

## Protocol 2: Photostability Assessment using Fluorescence Correlation Spectroscopy (FCS)

FCS is a powerful technique that can provide information about diffusion, concentration, and photophysics at the single-molecule level. By analyzing the fluorescence fluctuations as molecules diffuse through a tiny observation volume, one can extract information about photobleaching events.

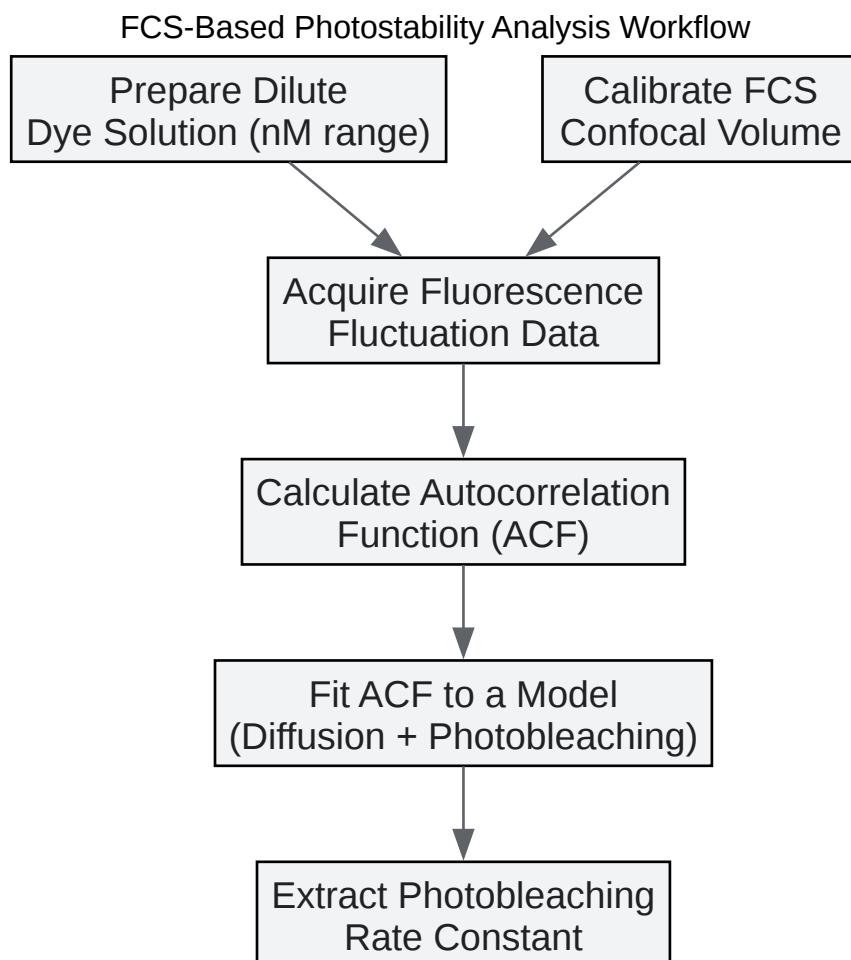
### Materials:

- Confocal microscope equipped with an FCS module, including a stable laser source (e.g., 488 nm), a high numerical aperture objective, and sensitive single-photon detectors.
- Carboxyrhodamine 110 dye.
- Appropriate solvent or buffer.
- Cover glass of the correct thickness for the objective.

### Methodology:

- Sample Preparation:
  - Prepare a dilute solution of Carboxyrhodamine 110 in the desired solvent (typically in the nanomolar concentration range). The concentration should be low enough to ensure that only a few molecules are present in the confocal volume at any given time.
- FCS Instrument Setup and Calibration:
  - Align the confocal microscope and the FCS detection path.
  - Calibrate the size of the confocal volume using a standard dye with a known diffusion coefficient (e.g., Rhodamine 6G).

- FCS Measurement:
  - Place a drop of the CR110 solution on a coverslip and focus the laser into the solution.
  - Record the fluorescence intensity fluctuations over a period of time (typically several minutes).
  - Repeat the measurement at different laser powers to assess the power-dependence of the photobleaching.
- Data Analysis:
  - Calculate the autocorrelation function (ACF) of the fluorescence intensity fluctuations.
  - The ACF will show a decay corresponding to the diffusion of the molecules through the confocal volume.
  - In the presence of photobleaching, the ACF will be distorted. The shape of the ACF can be fitted to a model that includes terms for diffusion and photobleaching kinetics. From this fit, it is possible to extract the photobleaching rate.



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Caption: Workflow for assessing dye photostability using Fluorescence Correlation Spectroscopy.

## Conclusion

Carboxyrhodamine 110 dyes offer a compelling combination of high fluorescence quantum yield, excellent photostability, and pH insensitivity, making them a robust choice for a wide array of fluorescence-based applications in research and drug development. While a definitive photobleaching quantum yield for CR110 remains to be widely reported, its qualitative and comparative superiority to other green dyes is well-established. The experimental protocols

outlined in this guide provide a framework for researchers to quantitatively assess the photostability of CR110 and other fluorophores, enabling the informed selection of the most suitable dye for their specific experimental needs. The continued development and characterization of such high-performance fluorescent probes are essential for advancing the frontiers of biological imaging and molecular diagnostics.

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